(R)-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
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Overview
Description
®-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that features a unique structure combining an imidazo[1,2-a]pyridine core with a benzyloxy substituent. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the benzyloxy group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring. The benzyloxy group can then be introduced via nucleophilic substitution or other suitable reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in the laboratory, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
®-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro or tetrahydro derivatives .
Scientific Research Applications
®-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of ®-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
- 2-(Benzyloxy)pyridine
- Imidazo[1,5-a]pyridine derivatives
- Other substituted imidazo[1,2-a]pyridines .
Uniqueness
®-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of the benzyloxy group, which can impart distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(8R)-8-phenylmethoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H16N2O/c1-2-5-12(6-3-1)11-17-13-7-4-9-16-10-8-15-14(13)16/h1-3,5-6,8,10,13H,4,7,9,11H2/t13-/m1/s1 |
InChI Key |
JJXUAGVCXJTZJU-CYBMUJFWSA-N |
Isomeric SMILES |
C1C[C@H](C2=NC=CN2C1)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC(C2=NC=CN2C1)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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